Cas no 937273-30-8 ((2-(2-chloroethoxy)-5-nitrophenyl)methanol)

(2-(2-chloroethoxy)-5-nitrophenyl)methanol structure
937273-30-8 structure
Nom du produit:(2-(2-chloroethoxy)-5-nitrophenyl)methanol
Numéro CAS:937273-30-8
Le MF:C9H10ClNO4
Mégawatts:231.633001804352
MDL:MFCD21606628
CID:823759
PubChem ID:53363866

(2-(2-chloroethoxy)-5-nitrophenyl)methanol Propriétés chimiques et physiques

Nom et identifiant

    • (2-(2-chloroethoxy)-5-nitrophenyl)methanol
    • [2-(2-Chloroethoxy)-5-nitrophenyl]methanol
    • 2-(2-Chloroethoxy)-5-nitrobenzenemethanol (ACI)
    • 2-(2-Chloroethoxy)-5-nitrobenzyl Alcohol
    • MFCD21606628
    • 937273-30-8
    • SY060680
    • SCHEMBL1096798
    • DB-353254
    • I11610
    • AKOS030526014
    • CS-0330186
    • MDL: MFCD21606628
    • Piscine à noyau: 1S/C9H10ClNO4/c10-3-4-15-9-2-1-8(11(13)14)5-7(9)6-12/h1-2,5,12H,3-4,6H2
    • La clé Inchi: LUQGPOJLYPDIGI-UHFFFAOYSA-N
    • Sourire: [O-][N+](C1C=C(CO)C(OCCCl)=CC=1)=O

Propriétés calculées

  • Qualité précise: 231.0298355g/mol
  • Masse isotopique unique: 231.0298355g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 15
  • Nombre de liaisons rotatives: 4
  • Complexité: 209
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 75.3Ų
  • Le xlogp3: 1.4

Propriétés expérimentales

  • Dense: 1.387±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilité: Légèrement soluble (1,2 G / l) (25 ºC),

(2-(2-chloroethoxy)-5-nitrophenyl)methanol Informations de sécurité

  • Conditions de stockage:(BD629715)

(2-(2-chloroethoxy)-5-nitrophenyl)methanol PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y10245-5g
(2-(2-Chloroethoxy)-5-nitrophenyl)methanol
937273-30-8 95%
5g
¥12759.0 2023-09-05
Chemenu
CM116405-1g
2-(2-Chloroethoxy)-5-nitrobenzyl Alcohol
937273-30-8 95%
1g
$405 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1400856-1g
(2-(2-Chloroethoxy)-5-nitrophenyl)methanol
937273-30-8 97%
1g
¥3240.00 2024-04-24
1PlusChem
1P00H20Z-100mg
(2-(2-chloroethoxy)-5-nitrophenyl)Methanol
937273-30-8 ≥95%
100mg
$172.00 2024-04-20
abcr
AB483726-1g
(2-(2-Chloroethoxy)-5-nitrophenyl)methanol; .
937273-30-8
1g
€548.10 2025-02-27
Aaron
AR00H29B-5g
(2-(2-chloroethoxy)-5-nitrophenyl)Methanol
937273-30-8 95%
5g
$1226.00 2025-02-11
eNovation Chemicals LLC
D915907-0.1g
2-(2-Chloroethoxy)-5-nitrobenzyl Alcohol
937273-30-8 95%
0.1g
$150 2025-02-18
eNovation Chemicals LLC
D915907-5g
2-(2-Chloroethoxy)-5-nitrobenzyl Alcohol
937273-30-8 95%
5g
$990 2025-02-26
eNovation Chemicals LLC
D915907-0.25g
2-(2-Chloroethoxy)-5-nitrobenzyl Alcohol
937273-30-8 95%
0.25g
$140 2025-02-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y10245-1g
(2-(2-Chloroethoxy)-5-nitrophenyl)methanol
937273-30-8 95%
1g
¥3609.0 2023-09-05

(2-(2-chloroethoxy)-5-nitrophenyl)methanol Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt
1.2 Reagents: Water
Référence
Discovery of the Macrocycle 11-(2-Pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a Potent Janus Kinase 2/Fms-Like Tyrosine Kinase-3 (JAK2/FLT3) Inhibitor for the Treatment of Myelofibrosis and Lymphoma
William, Anthony D.; Lee, Angeline C.-H.; Blanchard, Stephanie; Poulsen, Anders; Teo, Ee Ling; et al, Journal of Medicinal Chemistry, 2011, 54(13), 4638-4658

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
1.2 Reagents: Water
Référence
Preparation of oxygen linked pyrimidine macrocyclic derivatives as antiproliferative agents
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
1.2 Reagents: Water
Référence
Preparation of pyridylpyrimidine derivatives for use in the treatment of kinase related disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
1.2 Reagents: Water
Référence
Preparation of indole substituted pyrimidines as protein kinase inhibitors for treating proliferative and other kinase-related disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Référence
First Approval of Pacritinib as a Selective Janus Associated Kinase-2 Inhibitor for the Treatment of Patients with Myelofibrosis
De, Surya K., Anti-Cancer Agents in Medicinal Chemistry, 2023, 23(12), 1355-1360

Synthetic Routes 6

Conditions de réaction
Référence
Oxygen linked pyrimidine derivatives
, United States, , ,

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
1.2 Reagents: Water
Référence
Preparation of heterocycloalkylpyrimidine derivatives for use in treatment of kinase related disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 6 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
Design and Synthesis of Janus Kinase 2 (JAK2) and Histone Deacetlyase (HDAC) Bispecific Inhibitors Based on Pacritinib and Evidence of Dual Pathway Inhibition in Hematological Cell Lines
Yang, Eugene Guorong; Mustafa, Nurulhuda; Tan, Eng Chong; Poulsen, Anders; Ramanujulu, Pondy Murugappan; et al, Journal of Medicinal Chemistry, 2016, 59(18), 8233-8262

Synthetic Routes 9

Conditions de réaction
Référence
Discovery of the Macrocycle (9E)-15-(2-(Pyrrolidin-1-yl)ethoxy)-7,12,25-trioxa-19,21,24-triaza-tetracyclo[18.3.1.1(2,5).1(14,18)]hexacosa-1(24),2,4,9,14(26),15,17,20,22-nonaene (SB1578), a Potent Inhibitor of Janus Kinase 2/Fms-LikeTyrosine Kinase-3 (JAK2/FLT3) for the Treatment of Rheumatoid Arthritis
William, Anthony D.; Lee, Angeline C.-H.; Poulsen, Anders; Goh, Kee Chuan; Madan, Babita; et al, Journal of Medicinal Chemistry, 2012, 55(6), 2623-2640

(2-(2-chloroethoxy)-5-nitrophenyl)methanol Raw materials

(2-(2-chloroethoxy)-5-nitrophenyl)methanol Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:937273-30-8)(2-(2-chloroethoxy)-5-nitrophenyl)methanol
A922390
Pureté:99%
Quantité:1g
Prix ($):269.0